![molecular formula C18H14N2O3 B5737261 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5737261.png)
4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as a Schiff base, which is a class of organic compounds that have a nitrogen atom connected to a carbon atom through a double bond.
Scientific Research Applications
4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. The inhibition of these enzymes and pathways is believed to contribute to the compound's anti-inflammatory, anti-tumor, and anti-microbial activities.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens. Additionally, it has been reported to have low toxicity and high selectivity towards cancer cells, making it a promising drug candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is its ease of synthesis, which makes it readily available for scientific research. It has also been found to have high stability and low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a drug candidate for the treatment of microbial infections, such as bacterial and fungal infections. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis method of 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 3-acetylphenylhydrazine with 2-phenyl-4H-1,3-oxazole-5-one in the presence of a suitable solvent and a catalyst. The reaction yields a yellow solid, which is then purified using column chromatography to obtain the desired compound. This synthesis method has been reported in several scientific research articles and has been found to be efficient and reproducible.
Properties
IUPAC Name |
1-[3-[(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)19-11-16-18(22)23-17(20-16)13-6-3-2-4-7-13/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCVRKWRULISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
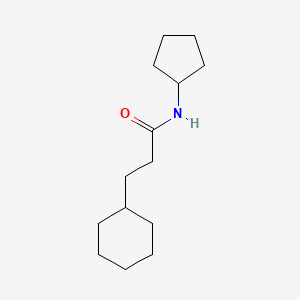
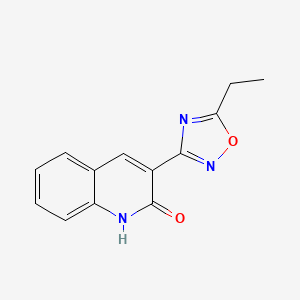
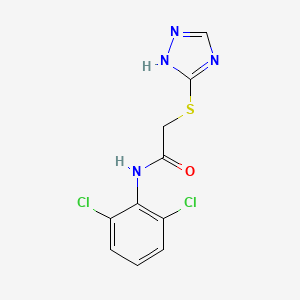
![4-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737210.png)

![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
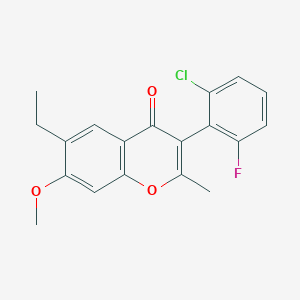
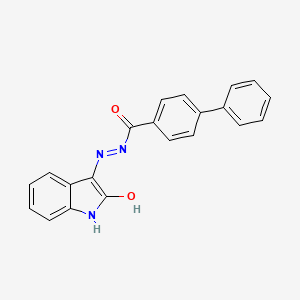
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)

![methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)
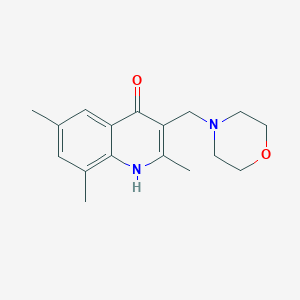
![3-isopropyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5737258.png)

